molecular formula C10H14N2O3 B14265114 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate CAS No. 189322-74-5

5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate

Cat. No.: B14265114
CAS No.: 189322-74-5
M. Wt: 210.23 g/mol
InChI Key: OHZIUTMGPPLCAK-UHFFFAOYSA-N
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Description

5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate is an organic compound that belongs to the pyridinium family It is characterized by the presence of an ethenyl group, an ethyl group, and a methyl group attached to the pyridinium ring, with a nitrate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate typically involves the alkylation of 2-methylpyridine with ethyl iodide, followed by the introduction of an ethenyl group through a vinylation reaction. The final step involves the formation of the nitrate salt by reacting the pyridinium compound with nitric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The purity of the final product is achieved through recrystallization and purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridinium N-oxides.

    Reduction: Reduction reactions can convert the pyridinium ion back to the corresponding pyridine.

    Substitution: The ethenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Pyridinium N-oxides.

    Reduction: 2-methyl-5-ethylpyridine.

    Substitution: Various substituted pyridinium compounds depending on the nucleophile used.

Scientific Research Applications

5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit enzyme activity by binding to the active site, leading to altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-2-methylpyridine: A precursor in the synthesis of 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate.

    2-Methyl-5-ethylpyridine: Another isomer with similar structural features.

    5-Ethyl-2-picoline: Shares the ethyl and methyl groups but lacks the ethenyl group.

Uniqueness

This compound is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential applications. Its ability to form stable nitrate salts also differentiates it from other similar compounds.

Properties

CAS No.

189322-74-5

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

5-ethenyl-1-ethyl-2-methylpyridin-1-ium;nitrate

InChI

InChI=1S/C10H14N.NO3/c1-4-10-7-6-9(3)11(5-2)8-10;2-1(3)4/h4,6-8H,1,5H2,2-3H3;/q+1;-1

InChI Key

OHZIUTMGPPLCAK-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C(C=CC(=C1)C=C)C.[N+](=O)([O-])[O-]

Origin of Product

United States

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